molecular formula C24H32N2O8S B5555294 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine oxalate

1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine oxalate

Cat. No. B5555294
M. Wt: 508.6 g/mol
InChI Key: YFUPAYYSPXORBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, including 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine oxalate, often involves nucleophilic substitution reactions and modifications of existing piperazine structures. For example, compounds similar to the one of interest have been synthesized through reactions involving oxadiazolyl and benzylsulfonyl components, highlighting the versatility of methods available for creating such complex molecules (Kumara et al., 2017).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including our compound of interest, can be characterized through techniques like X-ray diffraction, revealing important features such as conformation and intermolecular interactions. The chair conformation of the piperazine ring and the presence of intermolecular hydrogen bonds are common structural characteristics that contribute to the stability and reactivity of these molecules (Kumara et al., 2017).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution and aminosulfonylation, which can modify their chemical properties significantly. The introduction of sulfonyl groups, for instance, is a critical step in enhancing the molecule's reactivity and potential bioactivity (Dong et al., 2021).

Physical Properties Analysis

The physical properties of piperazine derivatives like our compound of interest can be inferred from their molecular structure. Factors such as solubility, melting point, and crystalline form are determined by the compound's molecular geometry and intermolecular forces. For instance, the chair conformation of the piperazine ring affects the compound's crystal packing and stability (Kumara et al., 2017).

Scientific Research Applications

Discovery and Bioactivity Evaluation

The search for novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors led to the synthesis and evaluation of a variety of analogues, including compounds structurally related to 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine. These compounds demonstrated significant potency in inhibiting HIV-1 reverse transcriptase, with some being 10-100 times more potent than the lead molecule. This research indicates the potential therapeutic applications of such compounds in the treatment of HIV (Romero et al., 1994).

Antidepressant Metabolism and Mechanism

The metabolic pathway of a novel antidepressant, structurally related to the compound , was explored using human liver microsomes and recombinant enzymes. The study found that the compound is metabolized into various metabolites, including a 4-hydroxy-phenyl metabolite, sulfoxide, and an N-hydroxylated piperazine. Understanding these metabolic pathways is crucial for drug development and safety assessment (Hvenegaard et al., 2012).

Synthesis and Biological Activity of Derivatives

Research into the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds has led to the creation of new chemical entities with significant anti-inflammatory and analgesic activities. These studies explore the potential of derivatives of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Prokinetic Agent Development

The exploration of benzamide derivatives as selective serotonin 4 receptor agonists has opened new avenues for the development of prokinetic agents. These compounds show promise in accelerating gastric emptying and increasing the frequency of defecation, potentially offering new treatments for gastrointestinal disorders (Sonda et al., 2004).

Cerebral Vasodilating Activity

The synthesis of 1-[(3-alkyl-3-hydroxy-3-phenyl)propyl]-4-benzylpiperazine derivatives and their evaluation for cerebral vasodilating activity highlight the potential of these compounds in treating cerebral vascular disorders. The research emphasizes the importance of the benzyl moiety in achieving high activity (Ohtaka et al., 1987).

properties

IUPAC Name

1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S.C2H2O4/c1-3-15-29(25,26)24-13-11-23(12-14-24)17-20-9-10-21(22(16-20)27-2)28-18-19-7-5-4-6-8-19;3-1(4)2(5)6/h4-10,16H,3,11-15,17-18H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUPAYYSPXORBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzyloxy-3-methoxy-benzyl)-4-(propane-1-sulfonyl)-piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.